An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-2-carboxylate
An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-2-carboxylate
CAS Number: 24782-43-2
This technical guide provides a comprehensive overview of Ethyl 4-hydroxyquinoline-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and an exploration of its biological activities and associated signaling pathways.
Chemical and Physical Properties
Ethyl 4-hydroxyquinoline-2-carboxylate, also known as Kynurenic acid ethyl ester, possesses the empirical formula C₁₂H₁₁NO₃.[1] It is a solid at room temperature with a melting point range of 216-218 °C.[1][2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 24782-43-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1][2][4] |
| Melting Point | 216-218 °C | [1][2] |
| Boiling Point | 343.7 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 161.7 ± 27.9 °C | [2] |
| Refractive Index | 1.569 | [2] |
| Vapor Pressure | 6.92E-05 mmHg at 25°C | [2] |
| Assay | 96% | [1] |
| InChI Key | UACLREXZGKWWIC-UHFFFAOYSA-N | [1][2] |
| SMILES String | CCOC(=O)c1cc(O)c2ccccc2n1 | [1] |
Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate
The primary method for the synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate and other 4-hydroxyquinolines is the Conrad-Limpach reaction .[5] This reaction involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline product.[5]
Experimental Protocol: Conrad-Limpach Synthesis
This protocol is a generalized procedure based on the principles of the Conrad-Limpach reaction.
Step 1: Formation of the Enamine Intermediate
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In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 equivalent) and diethyl 2-oxaloacetate (1.1 equivalents) in a suitable alcohol (e.g., ethanol).
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Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.
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Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the condensation.
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Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate intermediate can be used in the next step without further purification.
Step 2: Thermal Cyclization
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Place the crude β-aminoacrylate intermediate from Step 1 into a round-bottom flask.
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Add a high-boiling point, inert solvent such as mineral oil or diphenyl ether. The recommended ratio is approximately 10-20 mL of solvent per gram of the intermediate.
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Heat the mixture with stirring to approximately 250-260 °C.
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Maintain this temperature for 30-60 minutes, monitoring the cyclization by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent. If not, the solvent volume can be reduced under vacuum, or a non-polar solvent like hexanes can be added to induce precipitation.
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Collect the solid product by vacuum filtration and wash it with a small amount of a cold solvent (e.g., cold ethanol or diethyl ether) to remove the residual high-boiling solvent.
Step 3: Purification
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The crude Ethyl 4-hydroxyquinoline-2-carboxylate can be purified by recrystallization.
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Dissolve the crude product in a minimum amount of a hot solvent. Common solvents for recrystallization of similar compounds include ethanol, acetic acid, or dimethylformamide (DMF). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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If the solution is colored, it can be treated with activated charcoal and then filtered while hot through a fluted filter paper to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Caption: Workflow for the synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate.
Biological Activities and Signaling Pathways
The 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[6] While specific data for Ethyl 4-hydroxyquinoline-2-carboxylate is limited, the biological activities of its derivatives provide insights into its potential therapeutic applications.
Cytotoxic Activity
Many 4-hydroxyquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] A plausible mechanism of action involves the induction of apoptosis. This may occur through the inhibition of key survival kinases, such as Akt, leading to the activation of pro-apoptotic proteins like Bad and Bax. This, in turn, triggers the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to programmed cell death.
Caption: Hypothetical signaling pathway for apoptosis induction by 4-hydroxyquinolines.
Antimicrobial Activity
The antimicrobial properties of 4-hydroxyquinoline derivatives are well-documented. A primary mechanism of action is believed to be the chelation of essential metal ions, such as iron (Fe²⁺/Fe³⁺) and zinc (Zn²⁺), which are crucial for bacterial enzymatic activity and overall metabolism. By sequestering these ions, the compounds disrupt vital cellular processes, leading to the inhibition of bacterial growth.
Caption: Proposed mechanism of antimicrobial action via metal chelation.
Antioxidant and Anti-inflammatory Activity
Derivatives of 4-hydroxyquinoline have shown potential as antioxidant and anti-inflammatory agents.[6] The antioxidant activity is often attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress. The anti-inflammatory effects may be linked to the inhibition of enzymes such as lipoxygenases (LOX), which are involved in the inflammatory cascade.
Caption: Dual antioxidant and anti-inflammatory mechanisms of 4-hydroxyquinolines.
Conclusion
Ethyl 4-hydroxyquinoline-2-carboxylate is a versatile scaffold with significant potential for the development of new therapeutic agents. Its synthesis via the Conrad-Limpach reaction is well-established, and the broader class of 4-hydroxyquinolines exhibits a range of promising biological activities. Further research into the specific mechanisms of action of Ethyl 4-hydroxyquinoline-2-carboxylate and its derivatives will be crucial for realizing its full therapeutic potential.
